3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid
Description
3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with the molecular formula C15H15NO5S It is characterized by the presence of a methoxy group, a methylsulfonylamino group, and a benzoic acid moiety
Properties
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-14-9-11(15(17)18)6-7-13(14)10-4-3-5-12(8-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOLEXLRUWTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692073 | |
| Record name | 3'-[(Methanesulfonyl)amino]-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-26-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-methoxy-3′-[(methylsulfonyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261900-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-[(Methanesulfonyl)amino]-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-methyl-3-nitrobenzenesulfonic acid, followed by reduction to obtain the corresponding amine. This amine is then coupled with 3-methoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzoic acid derivatives
Scientific Research Applications
3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylsulfonylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The benzoic acid moiety can also interact with active sites of enzymes, influencing their catalytic functions .
Comparison with Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- 3-Methoxy-4-(methylsulfonyl)benzoic acid
Comparison: 3-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both methoxy and methylsulfonylamino groups, which provide distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
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